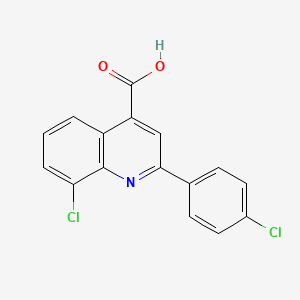
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 124930-93-4 . It has a molecular weight of 318.16 and its IUPAC name is 8-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” include a molecular weight of 318.16 . The compound’s InChI code is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Analytical Reagents and Metal Complexation
Quinoxaline-2-carboxylic acid derivatives, including those with chloro substitutions, have been explored for their potential as analytical reagents. These compounds exhibit the capability to form complexes with various metals, demonstrating their utility in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The solubility products of the metal salts, the optimum pH range for complete precipitation, and the thermal behaviors of the metal complexes highlight the practical applications of these compounds in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Pharmaceutical Research: Anticancer Activities
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown promising anticancer activity. These derivatives have been synthesized and evaluated for their cytotoxic effects on various carcinoma cell lines, with some compounds demonstrating significant potency compared to standard drugs. The synthesis methods, including microwave irradiation, provide efficient pathways to these compounds, which could serve as leads for the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chelating Ion Exchangers for Metal Ion Extraction
Quinoline-2-carboxylic acids with specific substitutions have been investigated for their ability to extract metal ions from aqueous solutions. The structural characteristics of these compounds, including their substituents, significantly impact their metal ion selectivities and capacities. Such reagents demonstrate high preference for specific metals, offering potential applications in the selective removal of contaminants from industrial and environmental samples (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Organic and Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives have been explored for their application in organic–inorganic photodiode fabrication. Films of these compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions. Such materials are of interest for their potential use in the development of photodiodes, with modifications like chlorophenyl substitution improving device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOWKIFSYBWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2675323.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)
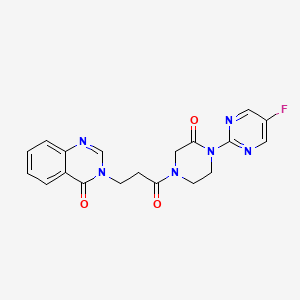
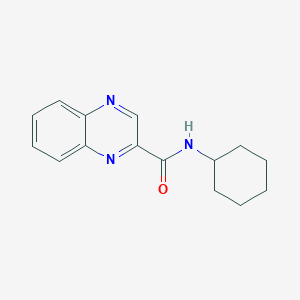
![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
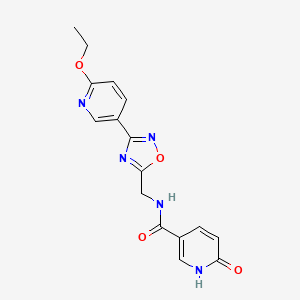
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)
![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)
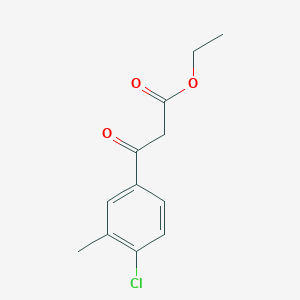
![2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B2675345.png)